

Comparing Substance P (2-11) and other tachykinin peptides

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Compound of Interest

Compound Name: Substance P (2-11)

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A Comparative Guide to **Substance P (2-11)** and other Tachykinin Peptides for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of **Substance P (2-11)** and other key tachykinin peptides, focusing on their receptor binding affinities, functional activities, and the underlying signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Tachykinins

Tachykinins are a family of neuropeptides that share a conserved C-terminal sequence: Phe-X-Gly-Leu-Met-NH₂.^{[1][2][3]} This conserved region is crucial for their biological activity.^[4] The major mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).^{[5][6]} These peptides are produced from the alternative splicing of the preprotachykinin A (PPT-A) gene (for SP and NKA) and the preprotachykinin B (PPT-B) gene (for NKB).^[2] Tachykinins exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.^{[6][7]} While each tachykinin shows preferential binding to a specific receptor (SP for NK1, NKA for NK2, and NKB for NK3), they can all interact with the other receptors with varying affinities.^{[8][9][10]}

Substance P (2-11) is an N-terminally truncated metabolite of Substance P. The study of such fragments is crucial as they can exhibit different binding profiles and functional activities compared to the full-length peptide, potentially leading to more selective therapeutic agents.

Receptor Binding Affinity

The binding affinity of tachykinin peptides to their receptors is a key determinant of their biological potency. The following table summarizes the binding affinities (K_i or IC_{50} values) of **Substance P (2-11)** and other major tachykinins for the NK1, NK2, and NK3 receptors.

Peptide	Receptor	Binding Affinity (K_i/IC_{50} , nM)	Species/Cell Line	Reference
Substance P (2-11)	rNK1	4.6	Rat	[11]
Substance P	hNK1	0.07	CHO cells	[11]
Substance P	rNK1	10 ± 4	COS-1 cells	[11]
Neurokinin A	hNK1	-	CHO cells	[8]
hNK2	-	CHO cells	[8]	
Neurokinin B	hNK3	102	HEK293-T cells	[12]
[Sar ⁹ ,Met(O ₂) ¹¹]S P	hNK1	-	-	[13]

Note: A comprehensive and directly comparable dataset for **Substance P (2-11)** across all three receptors is limited in the current literature. The provided data is based on available studies and may vary depending on the experimental conditions.

Functional Activity

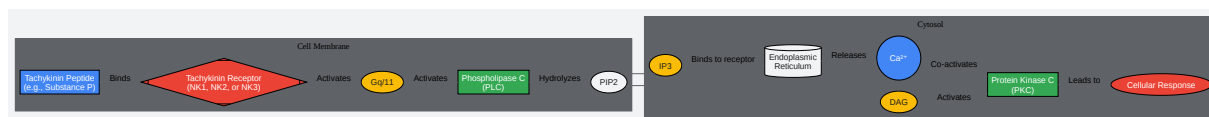
The functional activity of tachykinin peptides is typically assessed by measuring their ability to elicit a cellular response, such as intracellular calcium mobilization or inositol phosphate accumulation, following receptor activation. The potency of this response is quantified by the half-maximal effective concentration (EC_{50}).

Peptide	Receptor	Functional Assay	EC50 (nM)	Cell Line	Reference
Substance P	hNK1	Calcium Mobilization	~3.16 (-logEC50 = 8.5)	HEK293 cells	[14]
hNK1	cAMP Accumulation	~15.85 (-logEC50 = 7.8)	HEK293T cells	[14]	
hNK1	Inositol Phosphate	9.91	HEK293-T cells	[12]	
Neurokinin A	hNK2	Calcium Mobilization	24	B82 fibroblasts	[8]
hNK2	Inositol Phosphate	4.99	HEK293-T cells	[12]	
Neurokinin B	Neuronal SP Receptor	Muscle Contraction	1	Guinea Pig Ileum	[15]
hNK3	Inositol Phosphate	102	HEK293-T cells	[12]	
SP (6-11)	hNK1	Calcium Mobilization	-	3T3 fibroblasts	[14]
hNK1	cAMP Accumulation	No significant activity	3T3 fibroblasts	[14]	

Signaling Pathways

Tachykinin receptors primarily couple to Gq/11 proteins.[7] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a

cellular response. Some studies also suggest that tachykinin receptors can couple to Gs proteins, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP).[14]



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Figure 1: Tachykinin Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the inhibitory constant (K_i) of test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

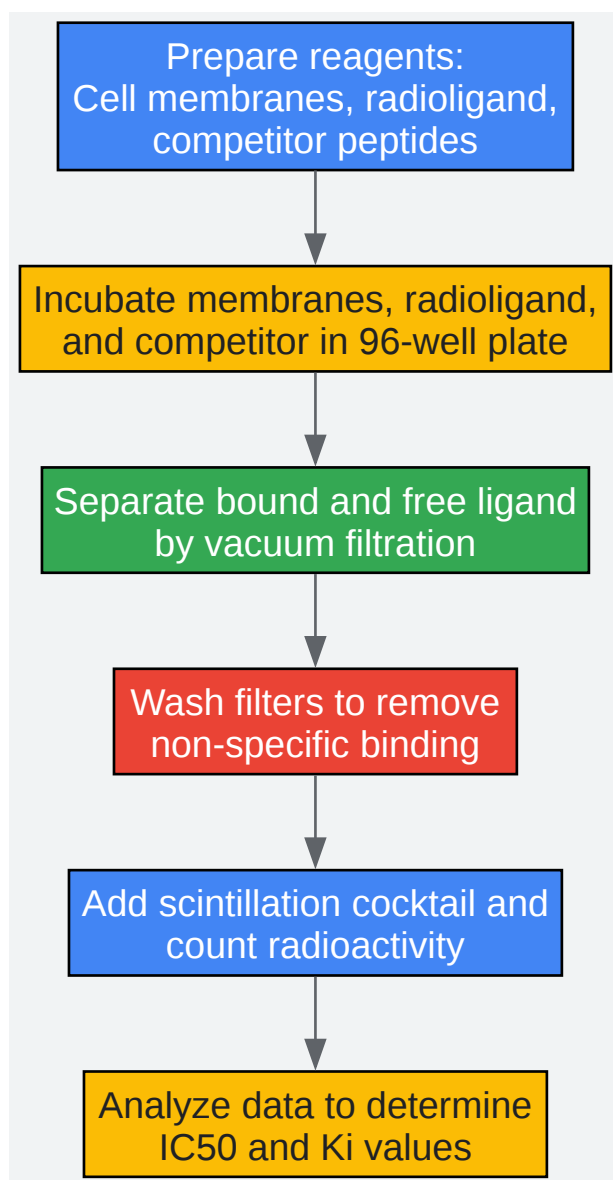
Materials:

- Cell membranes expressing the tachykinin receptor of interest (NK1, NK2, or NK3).
- Radiolabeled ligand (e.g., [³H]Substance P for NK1).
- Unlabeled tachykinin peptides (**Substance P (2-11)**, SP, NKA, NKB) as competitors.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4).
- 96-well filter plates.

- Scintillation counter.

Procedure:

- Incubation: In each well of a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
- Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) is determined by non-linear regression. The K_i value is then calculated using the Cheng-Prusoff equation.



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Figure 2: Experimental Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of tachykinin peptides in activating their receptors.

Materials:

- Cells stably expressing the tachykinin receptor of interest.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- 96-well black, clear-bottom plates.
- Fluorescence plate reader with an injection system.

Procedure:

- **Cell Plating:** Seed the cells into a 96-well plate and allow them to attach overnight.
- **Dye Loading:** Remove the culture medium and incubate the cells with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
- **Washing:** Wash the cells with assay buffer to remove excess dye.
- **Baseline Measurement:** Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
- **Agonist Addition:** Inject varying concentrations of the tachykinin peptide into the wells.
- **Signal Detection:** Immediately after agonist addition, measure the change in fluorescence intensity over time.
- **Data Analysis:** The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

The study of **Substance P (2-11)** and other tachykinin peptides reveals a complex interplay between peptide structure, receptor binding, and functional activity. While Substance P shows a clear preference for the NK1 receptor, its N-terminally truncated fragment, **Substance P (2-11)**, and other tachykinins exhibit a broader range of affinities and potencies across the three receptor subtypes. This guide provides a foundational comparison to aid researchers in the

selection and characterization of these peptides for therapeutic development. Further research is needed to fully elucidate the binding and functional profiles of **Substance P (2-11)** at all tachykinin receptors to better understand its potential as a selective pharmacological tool.

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